1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole
Description
1-[(4-Methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 4-methylbenzyl substitution at the N1 position and a methylsulfanyl (SCH₃) group at the C2 position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors, via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-methylsulfanylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)19-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJXVPDCLRBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitrobenzodiazole, halogenated benzodiazole
Scientific Research Applications
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that derivatives with methylsulfanyl substitutions enhanced cytotoxicity against breast cancer cells (MDA-MB-231) while sparing non-cancerous cells (MCF-10A) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have revealed that certain benzodiazole derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Research has shown that related compounds can act as effective fungicides and insecticides, providing a viable option for crop protection. Field trials have demonstrated significant reductions in pest populations when treated with formulations containing benzodiazole derivatives.
Photostability and Luminescence
In materials science, the incorporation of benzodiazole compounds into polymer matrices has been studied for enhancing photostability and luminescent properties. For example, the addition of this compound to polymer films has resulted in improved resistance to UV degradation while maintaining luminescent efficiency.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 position of benzimidazoles is frequently modified to tune physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- 4-Methylbenzyl (target compound) vs. 4-Fluorobenzyl (): Fluorine introduces electronegativity and metabolic resistance, whereas the methyl group prioritizes lipophilicity.
- 2-Methylbenzyl (): Steric hindrance from the ortho-methyl group may reduce binding efficiency compared to the para-substituted analog.
Substituent Variations at the C2 Position
The C2 position is critical for electronic modulation and intermolecular interactions:
Key Observations :
Biological Activity
1-[(4-Methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole, often referred to as a benzodiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16N2S
- Molecular Weight : 256.36 g/mol
- CAS Number : 620-83-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. Specifically, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. For instance, a related benzodiazole compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective growth inhibition .
Table 1: Cytotoxic Effects of Related Benzodiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| Benzodiazole Derivative A | A549 | 10.0 | |
| Benzodiazole Derivative B | HT-29 | 15.0 |
Antimicrobial Activity
Benzodiazoles have also been investigated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticonvulsant Activity
Some benzodiazole derivatives have shown anticonvulsant activity in animal models. The mechanism often involves modulation of GABAergic neurotransmission, which plays a critical role in seizure control. For example, studies have indicated that certain derivatives can enhance GABA receptor activity, thereby reducing seizure frequency .
The biological activity of this compound is attributed to several mechanisms:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission.
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting cell cycle progression.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress in cells.
Case Studies
One notable case study involved the evaluation of a related compound's effects on human cancer cell lines. The study found that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests that structural modifications in benzodiazoles can lead to enhanced anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted benzimidazole precursors. For example, solvent-free reductive amination (e.g., hydrazine hydrate in absolute alcohol under reflux) is effective for introducing the sulfanyl group . Optimization involves monitoring reaction progress via TLC (Chloroform:Methanol, 7:3) and adjusting reaction time (4+ hours) and stoichiometry (1.2 eq. of hydrazine hydrate) to improve yield .
Q. How is the crystal structure of this compound resolved, and what parameters are critical for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include:
- Data-to-parameter ratio : ≥12.2 for reliable refinement .
- R factor : ≤0.05 indicates high accuracy .
- Hydrogen bonding : Short contacts (e.g., 2.5–3.0 Å) and packing along the crystallographic c-axis are analyzed to validate intermolecular interactions .
Q. What spectroscopic techniques are essential for confirming the purity and identity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.3–3.5 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The methylsulfanyl group acts as an electron donor, increasing electron density on the benzodiazole ring. Computational studies (DFT, B3LYP/6-31G*) can quantify this via Mulliken charges and frontier molecular orbitals. For example, reduced HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with enhanced nucleophilic reactivity .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer : Compare analogs using:
| Compound | Structural Features | Activity Discrepancies |
|---|---|---|
| 2-(4-Methylphenyl)-1,3-benzothiazole | Lacks piperidine/sulfonyl | Lower receptor affinity |
| 4-Ethynyl-benzoxazinone derivatives | Ethynyl group | Enhanced anti-inflammatory activity |
- Hypothesis Testing : Use molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or kinases) and validate via SPR (surface plasmon resonance) binding assays .
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (~3.2), suggesting moderate lipophilicity.
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled using Schrödinger’s QikProp .
- Bioavailability : Topological polar surface area (TPSA < 90 Ų) indicates moderate oral absorption .
Q. What experimental designs are optimal for studying its interactions with disease-relevant enzymes?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to measure inhibition kinetics (IC₅₀ values) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-ligand interactions .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to resolve binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
